Welcome to the BenchChem Online Store!
molecular formula C7H8ClNO2S B010803 Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate CAS No. 100960-16-5

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate

Cat. No. B010803
M. Wt: 205.66 g/mol
InChI Key: JSYOQGQNLKDSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08563714B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of amino-thioxo-acetic acid ethyl ester (7.29 g. 54.74 mmol) in toluene (58 mL) was treated with 1,3-dichloroacetone (8.41 g, 62.95 mmol). The resulting mixture was stirred at reflux for 2 h. EA (60 mL) was added and the org. layer was washed with sat. aq. NaHCO3, brine, dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (70:30 hept-EA) gave the title compound as an orange oil. TLC:rf (4:1 hept-EA)=0.26. LC-MS-conditions 02: tR=0.89 min; [M+H]+=206.45.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.29 g
Type
reactant
Reaction Step Two
Quantity
8.41 g
Type
reactant
Reaction Step Two
Quantity
58 mL
Type
solvent
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#N.[CH2:3]([O:5][C:6](=[O:10])[C:7]([NH2:9])=[S:8])[CH3:4].[Cl:11][CH2:12][C:13]([CH2:15]Cl)=O.CC(=O)OCC>C1(C)C=CC=CC=1>[CH2:3]([O:5][C:6]([C:7]1[S:8][CH:15]=[C:13]([CH2:12][Cl:11])[N:9]=1)=[O:10])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
7.29 g
Type
reactant
Smiles
C(C)OC(C(=S)N)=O
Name
Quantity
8.41 g
Type
reactant
Smiles
ClCC(=O)CCl
Name
Quantity
58 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
CC(OCC)=O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
WASH
Type
WASH
Details
layer was washed with sat. aq. NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by FC (70:30 hept-EA)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1SC=C(N1)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.